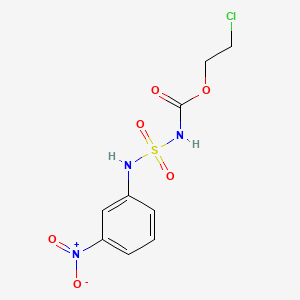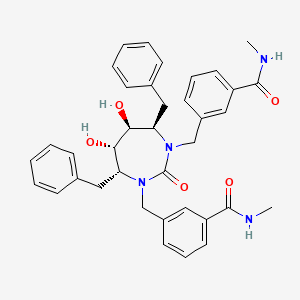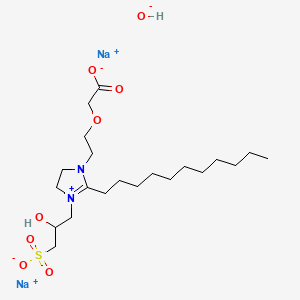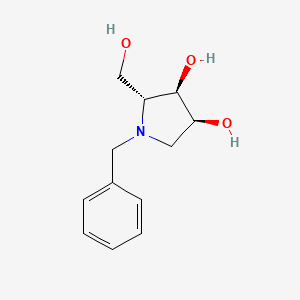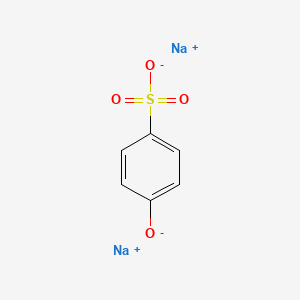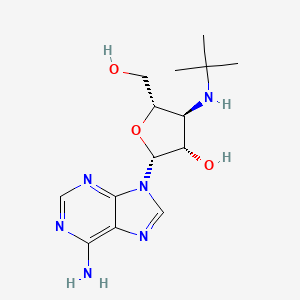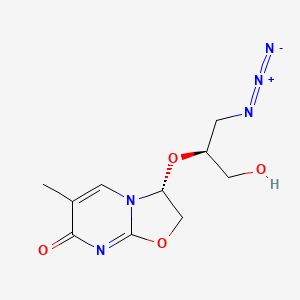
2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include the presence of an azido group and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine typically involves multiple steps, starting from thymidineCommon reagents used in these reactions include azidotrimethylsilane for the azido group introduction and various deoxygenation agents for the removal of hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of nucleoside analog synthesis, such as large-scale batch reactions and purification techniques like crystallization and chromatography, are likely employed.
Chemical Reactions Analysis
Types of Reactions
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products
The major products of these reactions include various derivatives of the original compound, such as amine-substituted nucleosides.
Scientific Research Applications
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily by inhibiting DNA synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.
Uniqueness
2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to inhibit DNA synthesis selectively makes it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
130515-68-3 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N5O4/c1-6-3-15-8(5-18-10(15)13-9(6)17)19-7(4-16)2-12-14-11/h3,7-8,16H,2,4-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
OHDMZPPGAFARAM-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN2[C@@H](COC2=NC1=O)O[C@@H](CN=[N+]=[N-])CO |
Canonical SMILES |
CC1=CN2C(COC2=NC1=O)OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



